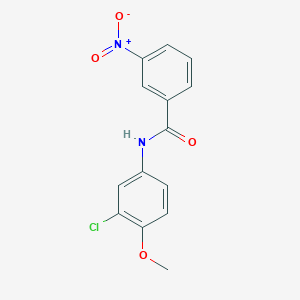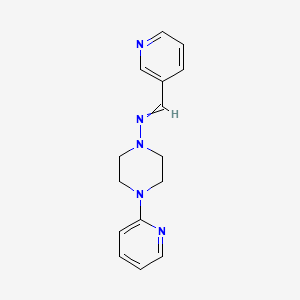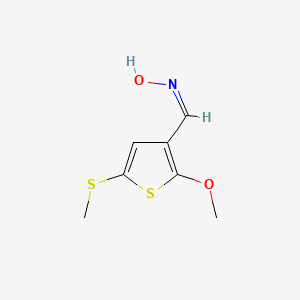
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as EPOB, is a small molecule that has gained attention in the field of biomedical research due to its potential therapeutic applications.
作用机制
The mechanism of action of 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on multiple targets in the cell. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can alter gene expression patterns and induce apoptosis in cancer cells. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In cancer research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of oncogenes. In neurodegenerative disease research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high specificity. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying various biological processes. However, one of the limitations of using 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One area of interest is its potential use in combination therapy for cancer treatment. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation in preclinical studies, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to fully understand the mechanism of action of 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole and its potential targets in the cell.
合成方法
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be synthesized using a simple two-step process. First, 4-ethylbenzoylhydrazide is reacted with 4-methoxybenzaldehyde to form the intermediate, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. This intermediate is then dehydrated with the help of a dehydrating agent such as phosphorus oxychloride to obtain the final product, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole.
科学研究应用
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied in various fields of biomedical research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-13-4-8-15(9-5-13)18-19-17(20-22-18)12-14-6-10-16(21-2)11-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNQSFRLJBRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)



